

# A Comparative Guide to GS-493 and Other Selective SHP2 Inhibitors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GS-493

Cat. No.: B2773613

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This guide provides a comprehensive comparison of the selective SHP2 inhibitor **GS-493** with other prominent alternatives, including SHP099, TNO155, and RMC-4630. The information presented herein is supported by experimental data to facilitate an objective evaluation of their performance.

## Introduction to SHP2 Inhibition

Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling. It is a key component of multiple pathways, including the RAS-RAF-MEK-ERK, JAK-STAT, and PD-1/PD-L1 pathways, which are critical for cell proliferation, survival, and immune regulation.<sup>[1][2]</sup> Dysregulation of SHP2 activity has been implicated in various cancers, making it a compelling target for therapeutic intervention.<sup>[3]</sup> This has led to the development of small molecule inhibitors aimed at modulating its activity. These inhibitors primarily fall into two categories: active site inhibitors and allosteric inhibitors.

## Quantitative Performance Comparison

The following tables summarize the available quantitative data for **GS-493** and its key competitors. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions may vary between studies.

Table 1: In Vitro Potency of SHP2 Inhibitors

Inhibitor	Target	IC50 (nM)	Mechanism of Action
GS-493	SHP2	71[4]	Active Site
SHP099	SHP2 (wild-type)	71[3]	Allosteric
TNO155	SHP2 (wild-type)	11[3]	Allosteric
RMC-4630	SHP2	1.29 [ (Not found in search results)]	Allosteric

Table 2: Selectivity Profile of SHP2 Inhibitors

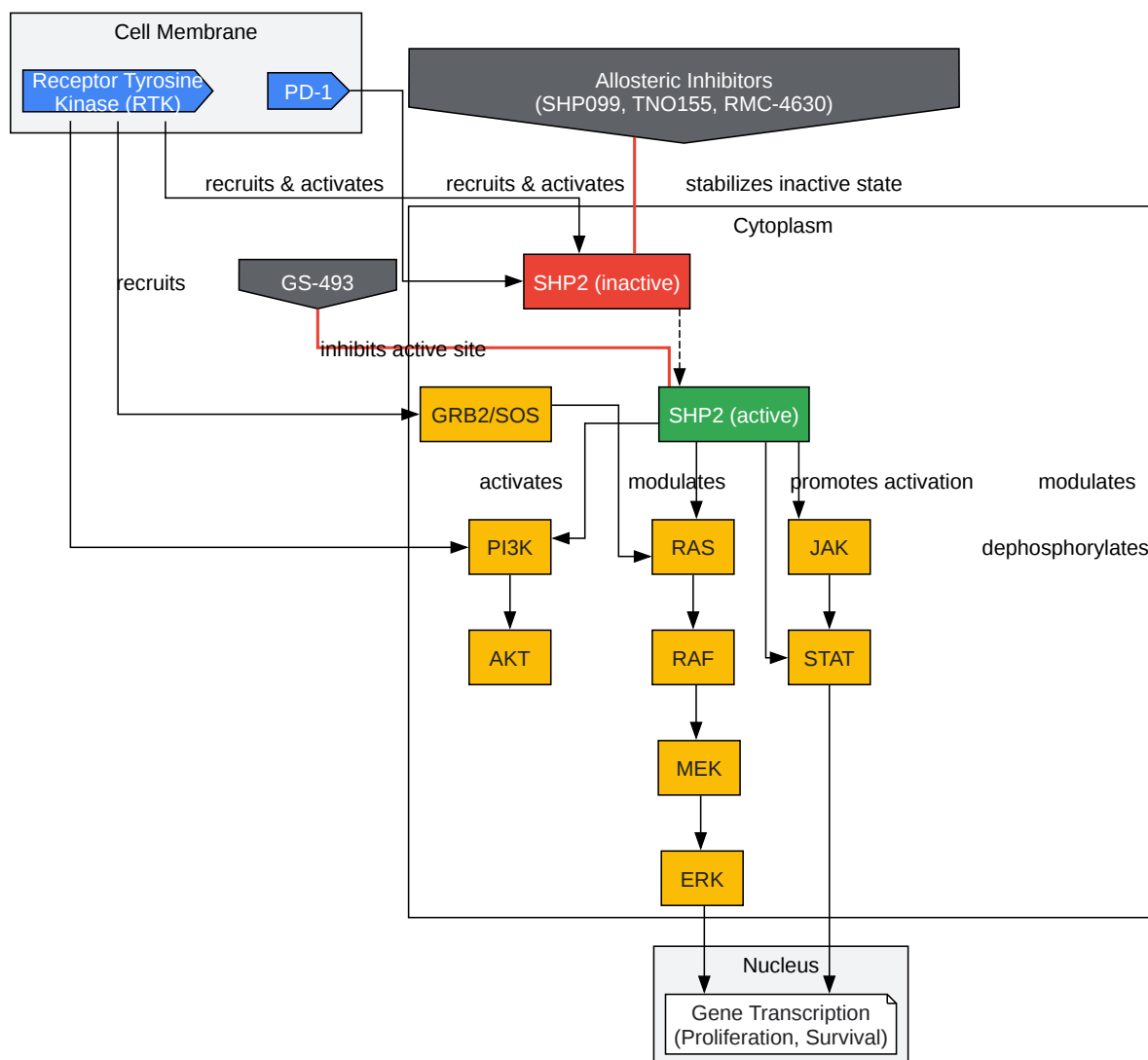
Inhibitor	Off-Target	Selectivity (Fold vs. SHP2)
GS-493	SHP1	29x[4]
PTP1B	45x[4]	
SHP099	SHP1	High selectivity reported[3]
TNO155	SHP1	High selectivity reported[3]
RMC-4630	Other Phosphatases	High selectivity reported [ (Not found in search results)]

Table 3: Known Off-Target Effects

Inhibitor	Observed Off-Target Effects
GS-493	Inhibition of PDGFR $\beta$ and SRC kinases in vitro. [5]
Allosteric Inhibitors (general)	May induce off-target autophagy inhibition by accumulating in lysosomes.[6]

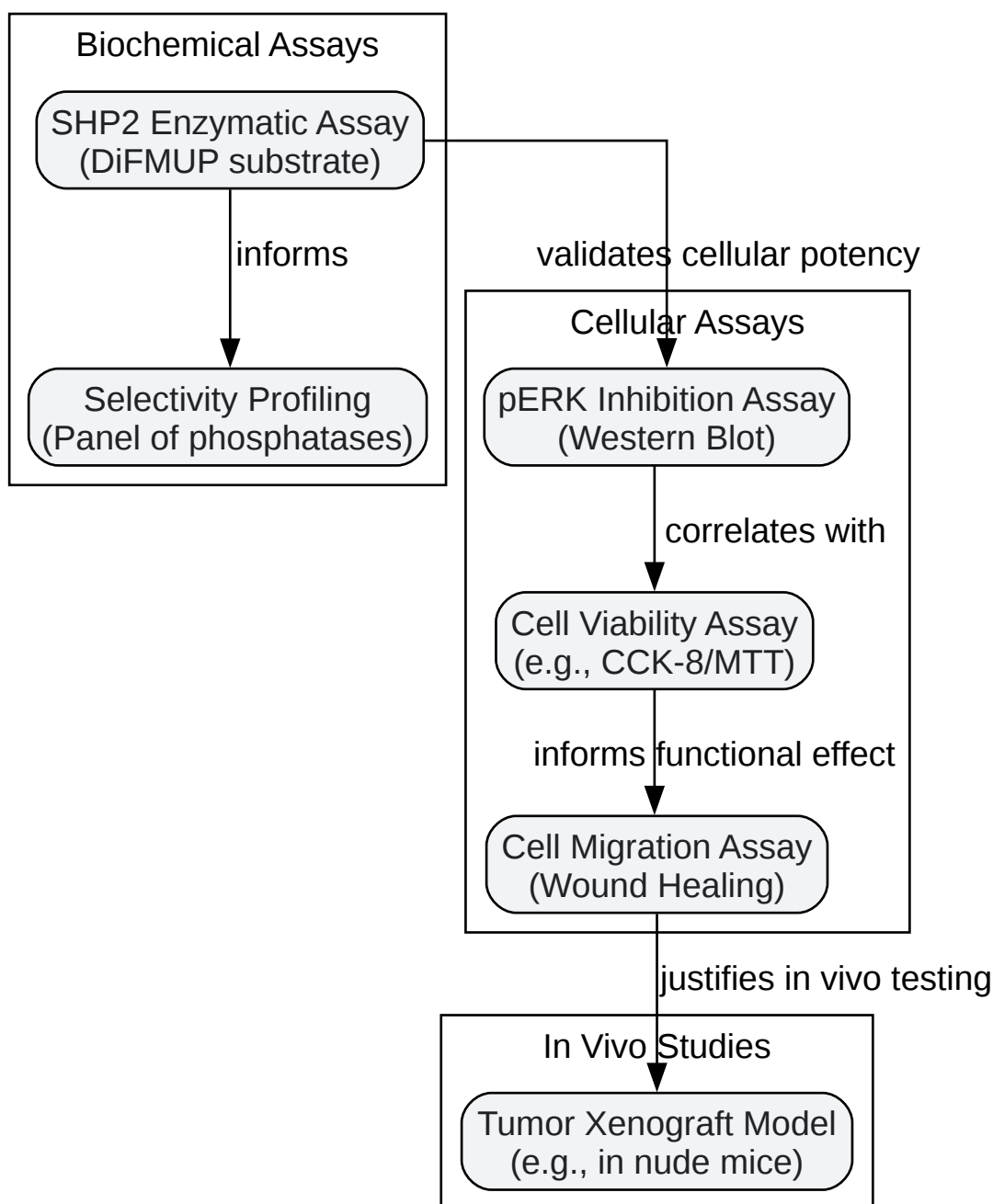
## Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.



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Caption: SHP2 Signaling Pathways and Points of Inhibition.



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